Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate
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Overview
Description
Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound features a tert-butyl group attached to a nitrogen atom, which is further connected to a cyclobutyl ring containing a methylsulfonimidoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate typically involves multiple steps, starting with the preparation of the cyclobutyl core. This can be achieved through various methods, such as cyclization reactions of linear precursors
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and specific reaction conditions tailored to the desired product is crucial for efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules
Biology: Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate has shown potential biological activity, making it a candidate for drug development and other biological studies.
Medicine: The compound's biological activity suggests potential therapeutic applications, such as in the treatment of diseases or as a component in pharmaceutical formulations.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, materials, or as a building block for more complex chemical processes.
Mechanism of Action
The mechanism by which Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.
Comparison with Similar Compounds
Tert-butyl N-[[3-(methylsulfonimidoyl)phenyl]methyl]carbamate
Tert-butyl N-[[3-(methylsulfonimidoyl)pyrrolidinyl]methyl]carbamate
Uniqueness: Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate stands out due to its unique cyclobutyl ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3S/c1-11(2,3)16-10(14)13-7-8-5-9(6-8)17(4,12)15/h8-9,12H,5-7H2,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNNGEZEYSNRMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(C1)S(=N)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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